molecular formula C18H21NO4S B14160309 (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide CAS No. 528835-83-8

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide

Cat. No.: B14160309
CAS No.: 528835-83-8
M. Wt: 347.4 g/mol
InChI Key: GHKFHNIYSYJGGR-SOFGYWHQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The prop-2-enamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

528835-83-8

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide

InChI

InChI=1S/C18H21NO4S/c1-21-16-7-5-14(12-17(16)22-2)6-8-18(20)19-9-11-24-13-15-4-3-10-23-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20)/b8-6+

InChI Key

GHKFHNIYSYJGGR-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2)OC

solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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